![molecular formula C10H13NO B1181077 5-Hydroxyindole CAS No. 1953-54-5](/img/no-structure.png)
5-Hydroxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyindole is a hydroxylated indole used as a building block in the preparation of various pharmaceutical compounds such as indole-based neurochemicals . It is a metabolite of Tryptophan and has displayed weak inhibitory activity on human melanoma tyrosinase . It also showed inhibition of serotonin transport by blood platelets .
Synthesis Analysis
A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . Mild Lewis acids and low environmental impact solvents were investigated for Nenitzescu synthesis . Cyclopentyl methyl ether can be used at room temperature in substitution of halogenated solvents with zinc, iron, and magnesium salts as homogeneous catalysts to give 5-hydroxyindoles in fair to good yields .Molecular Structure Analysis
The molecular formula of 5-Hydroxyindole is C8H7NO . The InChI string isInChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H
. Chemical Reactions Analysis
The microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology . The production of 5-HI is inhibited upon pH reduction in in vitro studies .Physical And Chemical Properties Analysis
5-Hydroxyindole is sensitive to the spectroscopic characteristics of interior solvation, water network formation, and proton transfer to solvent .Mechanism of Action
Safety and Hazards
Future Directions
Indole is a well-known aromatic compound among heterocyclic scaffolds found in many natural products and medicines . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . The authors provide an overview of all identified enzymes with the ability to convert indole to indigo, which is the most researched application .
properties
CAS RN |
1953-54-5 |
---|---|
Product Name |
5-Hydroxyindole |
Molecular Formula |
C10H13NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.